Cas no 2171612-95-4 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid)

2-{1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutyl core and a hex-5-enamide side chain. This compound is primarily utilized in peptide synthesis, where its Fmoc group enables selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The cyclobutyl ring introduces conformational constraints, potentially enhancing peptide stability and binding affinity, while the terminal alkene offers further functionalization opportunities via click chemistry or cross-coupling reactions. Its structural features make it valuable for designing peptidomimetics or constrained peptides in medicinal chemistry and biochemical research. The product is typically characterized by high purity and compatibility with standard peptide-coupling protocols.
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid structure
2171612-95-4 structure
Product Name:2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid
CAS No:2171612-95-4
MF:C27H30N2O5
MW:462.537507534027
CID:6333721
PubChem ID:165583853
Update Time:2025-06-09

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid
    • 2171612-95-4
    • 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]cyclobutyl}acetic acid
    • EN300-1539358
    • Inchi: 1S/C27H30N2O5/c1-2-3-13-23(25(32)29-27(14-8-15-27)16-24(30)31)28-26(33)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h2,4-7,9-12,22-23H,1,3,8,13-17H2,(H,28,33)(H,29,32)(H,30,31)
    • InChI Key: RIOWMKNUEMWVFY-UHFFFAOYSA-N
    • SMILES: OC(CC1(CCC1)NC(C(CCC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid Pricemore >>

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Additional information on 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid

Introduction to 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic Acid (CAS No. 2171612-95-4)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid (CAS No. 2171612-95-4) is a sophisticated organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, including a cyclobutyl ring, an amino group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The Fmoc protecting group is particularly noteworthy due to its widespread use in solid-phase peptide synthesis (SPPS). The Fmoc group is known for its stability under mild conditions and its ease of removal, making it an ideal choice for the stepwise construction of peptides. In the context of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid, the Fmoc group serves to protect the amino functionality during synthetic manipulations, ensuring that the desired chemical transformations occur selectively and efficiently.

The cyclobutyl ring in this compound adds a layer of complexity and rigidity to the molecular structure. Cyclobutane derivatives are known for their ability to influence conformational properties and enhance the binding affinity of bioactive molecules. This characteristic is particularly important in drug design, where subtle changes in molecular conformation can significantly impact biological activity. Recent studies have shown that cyclobutane-containing compounds can exhibit enhanced pharmacokinetic properties, such as improved solubility and reduced metabolic degradation.

The amino group in 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid is another key functional group that contributes to its versatility. Amino groups are essential in many biological processes, including protein synthesis and enzyme catalysis. In medicinal chemistry, amino groups can serve as points of attachment for various functional moieties, allowing for the fine-tuning of pharmacological properties. For example, the introduction of hydrophobic or hydrophilic substituents can modulate the compound's lipophilicity and aqueous solubility, which are critical parameters in drug development.

The hexenamide moiety in this compound adds further complexity and reactivity. Hexenamides are known for their ability to participate in various chemical reactions, such as Michael additions and Diels-Alder reactions. These reactions can be leveraged to introduce additional functional groups or to form complex molecular architectures. In the context of drug discovery, hexenamides can serve as building blocks for the synthesis of natural products or analogs with potential therapeutic applications.

Recent advancements in computational chemistry have also contributed to our understanding of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational preferences and electronic properties of this compound. These studies have highlighted the importance of specific intramolecular interactions, such as hydrogen bonding and π-stacking, in determining the overall stability and reactivity of the molecule.

In addition to its synthetic utility, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid has shown promise in various biological assays. Preliminary studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes involved in signal transduction pathways. For instance, it has been reported to inhibit protein kinases, which are key regulators of cellular processes such as proliferation and apoptosis. These findings suggest that this compound could serve as a lead structure for the development of novel therapeutic agents targeting diseases characterized by aberrant kinase activity.

The potential applications of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid extend beyond enzyme inhibition. Ongoing research is exploring its use as a scaffold for the design of small-molecule modulators of protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes and are increasingly recognized as attractive targets for drug discovery. By leveraging the unique structural features of this compound, researchers aim to develop molecules that can selectively disrupt specific PPIs with high affinity and selectivity.

In conclusion, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutyl}acetic acid (CAS No. 2171612-95-4) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it an ideal intermediate for the synthesis of bioactive molecules with diverse applications. As research continues to advance our understanding of this compound's properties and biological activities, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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